molecular formula C21H22N2O7S B2557738 methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899723-49-0

methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2557738
CAS No.: 899723-49-0
M. Wt: 446.47
InChI Key: DKCOVNXAAAHUNP-UHFFFAOYSA-N
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Description

Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a structurally complex substituent at the 6-position. The core DHPM scaffold is analogous to Biginelli reaction products, which are known for diverse pharmacological activities, including antitumor, antibacterial, and enzyme inhibition properties . This modification distinguishes it from simpler DHPM derivatives and may enhance its biological activity or binding specificity .

Properties

IUPAC Name

methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-28-14-9-10-16(29-2)17(11-14)31(26,27)12-15-18(20(24)30-3)19(23-21(25)22-15)13-7-5-4-6-8-13/h4-11,19H,12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCOVNXAAAHUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyrimidine core, followed by the introduction of the sulfonyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structure differs from analogous DHPMs primarily in the substituents at the 4- and 6-positions. Key comparisons include:

Compound Name Substituent at 4-position Substituent at 6-position Key Properties
Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate () Phenyl Methyl Simpler structure; moderate thymidine phosphorylase inhibition (IC₅₀ ~59 μM)
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-DHPM-5-carboxylate () 3,4-Dimethoxyphenyl Methyl Enhanced electron-donating groups improve solubility; unquantified activity
Ethyl 4-(fluorophenyl)-6-methyl-DHPM-5-carboxylate () Fluorophenyl Methyl Fluorine enhances lipophilicity; synthesized via solvent-free Biginelli reaction
Target Compound Phenyl 2,5-Dimethoxybenzenesulfonylmethyl Sulfonyl group increases polarity and hydrogen-bonding potential; steric bulk may limit bioavailability

Key Observations :

  • The 2,5-dimethoxybenzenesulfonylmethyl group introduces a sulfonamide-like motif , which is absent in simpler methyl or ethyl derivatives. This group may enhance interactions with polar enzyme active sites or improve metabolic stability .

Biological Activity

Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also referred to as C200-5175, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydropyrimidines and has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O9S, with a molecular weight of approximately 490.5 g/mol. The structure features a tetrahydropyrimidine ring that is substituted with various functional groups including a sulfonyl group and methoxy groups.

PropertyValue
Molecular FormulaC23H26N2O9S
Molecular Weight490.5 g/mol
IUPAC NameThis compound
SMILESCOC(C(C(c(cc1)cc(OC)c1OC)N1)=C(CS(c(cc(cc2)OC)c2OC)(=O)=O)NC1=O)=O

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the sulfonyl group may enhance its ability to interact with biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that tetrahydropyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic Insights : A study on related compounds highlighted their ability to induce ER stress and activate apoptotic pathways in triple-negative breast cancer (TNBC) cells through cross-talk with the MEK/ERK signaling pathway.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Tetrahydropyrimidines have been noted for their effectiveness against bacterial and fungal pathogens:

  • Broad-Spectrum Activity : Preliminary assays indicate that derivatives of this compound may exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes or inhibiting key metabolic pathways.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated a series of tetrahydropyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications at the sulfonyl and methoxy positions significantly enhanced anticancer potency compared to unmodified structures .
  • Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved antibacterial activity significantly.

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